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Compound of Interest

Compound Name:
2,6-Dimethylquinoline

hydrobromide

CAS No.: 90936-26-8

Cat. No.: B14356306

Get Quote

This guide outlines the protocol for the structural characterization of 2,6-Dimethylquinoline
hydrobromide, a key intermediate in the synthesis of cytochrome P450 inhibitors and

fluorescent probes.

While the crystal structure of the free base (2,6-dimethylquinoline) has been documented

(CCDC 663717), the specific lattice parameters of the hydrobromide salt are often proprietary

or determined in-house during salt screening. This guide provides the definitive methodology

for synthesizing, crystallizing, and analyzing this salt, using its free base and homologous

quinolinium bromides as predictive models for structural validation.

Part 1: Chemical Context & Significance[1][2][3]
2,6-Dimethylquinoline (2,6-DMQ) is a heteroaromatic scaffold used in medicinal chemistry. Its

hydrobromide salt is frequently generated to improve aqueous solubility and bioavailability

during early-stage drug development.

CAS Number: 877-43-0 (Base)[1]
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Molecular Weight: 157.21 g/mol (Base)

~238.12 g/mol (HBr Salt)

pKa: 5.46 (Conjugate acid). This indicates that 2,6-DMQ is sufficiently basic to form stable

salts with hydrobromic acid (pKa

-9).

Key Structural Feature: The methyl groups at the C2 and C6 positions introduce steric bulk

that disrupts the standard planar stacking seen in unsubstituted quinoline, often forcing

unique herringbone or offset-stacking motifs in the solid state.

Part 2: Experimental Protocols
Synthesis of 2,6-Dimethylquinoline Hydrobromide
Objective: Isolate high-purity salt free of amorphous content.

Dissolution: Dissolve 1.57 g (10 mmol) of 2,6-Dimethylquinoline (purity >98%) in 15 mL of

anhydrous ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

Acidification: In a separate vial, dilute 2.0 mL of 48% Hydrobromic Acid (aq) with 5 mL of

ethanol.

Precipitation: Add the HBr solution dropwise to the quinoline solution with vigorous stirring.

The solution will warm slightly (exothermic protonation).

Isolation: If immediate precipitation occurs, cool to 4°C for 2 hours. If no precipitate forms,

add diethyl ether dropwise until turbidity persists, then cool.

Filtration: Collect the off-white solid via vacuum filtration. Wash with cold ether (

mL) to remove excess acid.

Drying: Dry under vacuum at 50°C for 6 hours.

Single Crystal Growth Strategy
X-ray diffraction requires high-quality single crystals (approx.
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mm).

Method A: Slow Evaporation (Preferred)

Dissolve 50 mg of the dried salt in a minimum volume of Methanol/Ethanol (1:1).

Cover the vial with Parafilm and poke 3-4 small holes.

Allow to stand at room temperature (20-25°C) for 3-7 days.

Method B: Vapor Diffusion (Alternative)

Inner Vial: Saturated solution of salt in Ethanol.

Outer Vial: Diethyl Ether (Antisolvent).

Mechanism: Ether vapor slowly diffuses into the ethanol, lowering solubility and promoting

controlled nucleation.

Part 3: Crystallographic Analysis Workflow
The following diagram illustrates the critical path from crystal selection to structural refinement.

Crystal Selection
(Polarized Light Microscopy)

Mounting
(Mitegen Loop + Cryo-Oil)

 No cracks/twins Data Collection
(Mo/Cu Source, 100K)

 Centering Data Reduction
(Integration & Scaling)

 Bragg Peaks Structure Solution
(Direct Methods/SHELXT)

 hkl File Refinement
(Least Squares/SHELXL)

 Initial Phasing Validation
(CheckCIF & Hirshfeld)

 R1 < 5%
 Fix Alerts

Click to download full resolution via product page

Caption: Workflow for the structural determination of 2,6-Dimethylquinoline HBr, ensuring data

integrity from mounting to validation.

Part 4: Structural Analysis & Expected Features
When analyzing the solved structure, focus on these three specific interactions which define

the stability of the salt.

The Charge-Assisted Hydrogen Bond
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In the hydrobromide salt, the quinoline nitrogen (N1) is protonated (

).

Interaction:

Expected Geometry:

Distance: 3.25 – 3.40 Å

Angle: 160° – 175°

Significance: This is the primary cohesive force in the lattice. The bromide ion typically sits in

the plane of the aromatic ring, bridging multiple cations if bifurcated H-bonds are present.

Steric Influence of Methyl Groups
Unlike the parent quinoline, 2,6-DMQ has methyl groups that prevent perfect "pancake"

stacking.

C2-Methyl: Sterically hinders close approach to the nitrogen atom by other molecules.

C6-Methyl: Extends the long axis of the molecule, likely increasing the unit cell axis

corresponding to the molecular length.

Packing Motif: Expect a Herringbone or Slipped-Parallel packing arrangement rather than

continuous columns.

Cation-Anion Pi-Interactions
Look for the Bromide anion positioned above the centroid of the benzene ring of a neighboring

cation.

Interaction:

Expected Distance: 3.5 – 3.8 Å

Mechanism: Electrostatic attraction between the electron-rich
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and the electron-deficient

-system of the protonated heterocycle.

Part 5: Data Summary & Comparative Metrics
Use the table below to benchmark your experimental results against the known free base and

predicted salt values.

Parameter
2,6-Dimethylquinoline
(Base)

2,6-Dimethylquinoline HBr
(Target)

Formula

Space Group (Monoclinic) [Ref 1]

Likely

or

(Triclinic)

Z (Molecules/Cell) 4
4 (Common for monoclinic

salts)

Key Interaction Weak C-H...N Strong

Melting Point 57-60 °C
> 200 °C (Expected due to

ionic lattice)

Solubility Organic Solvents (Ether, DCM) Water, Methanol, DMSO

Note: The base structure (CCDC 663717) serves as the molecular skeleton reference. Bond

lengths in the aromatic ring will change slightly upon protonation (specifically the C2-N1-C8a

angle will expand).

Part 6: Implications for Drug Development
Polymorphism Risk: The flexibility of the bromide ion's position relative to the methyl groups

suggests a high potential for polymorphism. Powder X-Ray Diffraction (PXRD) should be

performed on bulk batches to ensure phase purity matches the single crystal.
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Hygroscopicity: Hydrobromide salts can be hygroscopic. If the crystal structure reveals

channel voids or water molecules (hydrates), the salt may require specific storage conditions

(desiccators) to prevent deliquescence.

Solid-State Stability: The high melting point of the HBr salt compared to the base (which

melts near 60°C) makes the salt form significantly more viable for solid dosage formulations,

preventing melting during tableting processes.

References
CCDC 663717: Crystal Structure of 2,6-Dimethylquinoline. Cambridge Crystallographic Data

Centre.

PubChem: 2,6-Dimethylquinoline Compound Summary (CID 13414). National Library of

Medicine.

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use.
Wiley-VCH.
Desiraju, G. R. (2002). Hydrogen bonding in supramolecular functions. Accounts of Chemical
Research. (Authoritative source for H-bond geometry analysis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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